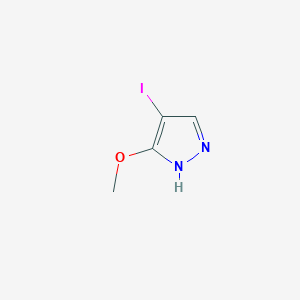

4-iodo-3-methoxy-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-5-methoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-8-4-3(5)2-6-7-4/h2H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKAILQXICKUNET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NN1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350325-05-1 | |

| Record name | 4-iodo-3-methoxy-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Utility of 4-Iodo-3-methoxy-1H-pyrazole in Modern Drug Discovery: A Technical Guide

Introduction: The Pyrazole Scaffold and the Strategic Advantage of Iodination

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including notable anti-inflammatory and anti-cancer agents.[1] The pyrazole core's unique electronic properties and its ability to act as both a hydrogen bond donor and acceptor make it a versatile framework for engaging with biological targets.[2] The strategic introduction of a halogen atom, particularly iodine, onto the pyrazole ring at the 4-position dramatically enhances its utility as a synthetic intermediate.[1] The iodine atom serves as a highly effective reactive handle for a variety of palladium- and copper-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[3] This guide provides an in-depth examination of the chemical properties of 4-iodo-3-methoxy-1H-pyrazole, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, spectroscopic characterization, and its versatile reactivity in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to modern drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₅IN₂O | |

| Molecular Weight | 224.00 g/mol | |

| IUPAC Name | This compound | |

| CAS Number | 1350325-05-1 | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place |

Synthesis of this compound

The most common and direct method for the synthesis of 4-iodopyrazoles is through the electrophilic iodination of the pyrazole ring at the C4 position.[4][5] This position is typically the most susceptible to electrophilic attack. The synthesis of this compound would logically proceed from the commercially available 3-methoxy-1H-pyrazole. Various iodinating reagents can be employed, with a common system being the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or ceric ammonium nitrate (CAN), to generate a more potent electrophilic iodine species in situ.[4][6]

Caption: Synthetic route to this compound.

Experimental Protocol: Iodination of 3-methoxy-1H-pyrazole

-

Materials:

-

3-methoxy-1H-pyrazole (1.0 equiv)

-

Iodine (I₂) (1.1 equiv)

-

Ceric Ammonium Nitrate (CAN) (2.2 equiv)

-

Acetonitrile (solvent)

-

-

Procedure:

-

To a solution of 3-methoxy-1H-pyrazole in acetonitrile, add iodine.

-

Stir the mixture at room temperature.

-

Slowly add a solution of ceric ammonium nitrate in acetonitrile to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple. The methoxy group (CH₃) will appear as a singlet, likely in the range of δ 3.8-4.0 ppm. The proton at the C5 position of the pyrazole ring will also be a singlet, expected to be downfield due to the aromatic nature of the ring and the influence of the adjacent nitrogen and iodine atoms. A recent study on 4-halopyrazoles provides comparative data for the C3/C5 protons, which resonate around δ 7.6 ppm for 4-iodopyrazole.[2] The N-H proton will appear as a broad singlet at a variable chemical shift, typically downfield.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, four distinct signals are anticipated. The methoxy carbon will be the most upfield signal. The C4 carbon, directly attached to the iodine atom, will exhibit a characteristic low-intensity signal due to the carbon-iodine coupling and the heavy atom effect. The C3 and C5 carbons will appear in the aromatic region, with their chemical shifts influenced by the methoxy group and the iodine atom, respectively. For comparison, in a related 1-aryl-3-CF₃-4-iodopyrazole, the C4 signal appears at approximately δ 56 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorbances. A broad N-H stretching band is expected in the region of 3100-3300 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methoxy group will be observed around 2800-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region. A prominent C-O stretching band for the methoxy group is also expected.[2][9]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing one iodine atom.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in synthetic chemistry lies in its susceptibility to a range of cross-coupling reactions. The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in palladium- and copper-catalyzed transformations. This allows for the facile introduction of a wide array of substituents at the C4 position, which is a key strategy for exploring the structure-activity relationship (SAR) in drug discovery programs.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11] this compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and heteroaryl moieties. This is particularly valuable in the synthesis of kinase inhibitors, where biaryl structures are common pharmacophores.[10]

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equiv)

-

1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

-

Microwave vial

-

-

Procedure:

-

To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

-

Add the DME/water solvent mixture.

-

Seal the vial and purge with an inert gas (e.g., argon or nitrogen).

-

Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

Sonogashira Coupling: Synthesis of Alkynylpyrazoles

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper complexes.[12][13] This reaction is instrumental in creating pyrazole-alkyne derivatives, which are valuable precursors for further transformations and can themselves exhibit interesting biological activities.

Caption: General scheme for the Sonogashira coupling of this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous DMF and triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress.

-

After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Dry, filter, and concentrate the organic phase.

-

Purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[3][14] Applying this reaction to this compound allows for the direct introduction of primary and secondary amines at the C4 position, yielding 4-aminopyrazole derivatives.[15] This is a highly valuable transformation as the 4-aminopyrazole moiety is a key pharmacophore in many biologically active molecules.[3]

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

-

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

Xantphos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry reaction vessel.

-

Add a solution of this compound in anhydrous toluene.

-

Add the amine to the reaction mixture.

-

Seal the vessel and heat with stirring to the desired temperature (e.g., 80-110 °C).

-

Monitor the reaction until the starting material is consumed.

-

Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry, filter, and concentrate.

-

Purify the product by column chromatography.

-

Conclusion

This compound is a strategically important and highly versatile building block in medicinal chemistry and drug discovery. Its synthesis via direct iodination of 3-methoxypyrazole is straightforward. The true value of this compound lies in the reactivity of the C-I bond, which serves as a linchpin for a variety of powerful cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, among others, allow for the controlled and efficient introduction of diverse chemical functionalities at the C4 position of the pyrazole ring. This capability is crucial for the rapid generation of compound libraries and for the fine-tuning of molecular properties to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the effective utilization of this compound in their synthetic endeavors.

References

-

Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Arkat USA, Inc. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Iodo-3-methoxy-5-methyl-1H-pyrazole. PubChem Compound Database. [Link]

-

ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]

-

Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4606. [Link]

-

Wikipedia. (2023). Sonogashira coupling. [Link]

-

Jasiński, M., et al. (2022). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 18, 334-343. [Link]

-

Karunakaran, R. J., et al. (2021). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science, 12(4), 1435-1444. [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]

-

Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3345. [Link]

-

Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]

-

ResearchGate. (2010). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

-

ACG Publications. (2022). Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

-

ResearchGate. (2023). (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

-

Ghiță, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(22), 8031. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acgpubs.org [acgpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 4-iodo-3-methoxy-1H-pyrazole: Structure, Synthesis, and Significance in Medicinal Chemistry

This technical guide provides a comprehensive overview of 4-iodo-3-methoxy-1H-pyrazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core aspects of its chemical structure, numbering conventions, synthetic methodologies, and spectroscopic characterization. Furthermore, it explores the broader context of pyrazole derivatives in medicinal chemistry, highlighting the potential applications of this specific scaffold.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities.[3] Pyrazole-containing compounds have been successfully developed into drugs for treating various conditions, including inflammation, cancer, and viral infections.[2][4] The introduction of substituents onto the pyrazole ring is a key strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. Halogenation, in particular, is a frequently employed tactic to enhance biological activity.[2]

This guide focuses specifically on this compound, a derivative that combines the versatile pyrazole core with two key functional groups: an iodine atom at the 4-position and a methoxy group at the 3-position. The iodine atom serves as a valuable synthetic handle for further molecular elaboration through various cross-coupling reactions, while the methoxy group can influence the molecule's electronic properties and binding interactions.

Chemical Structure and IUPAC Numbering

The correct identification and nomenclature of a chemical compound are fundamental for unambiguous scientific communication. This section details the structure and systematic numbering of this compound.

IUPAC Nomenclature and Numbering Convention

According to the International Union of Pure and Applied Chemistry (IUPAC) rules for naming heterocyclic compounds, the numbering of the pyrazole ring begins at one of the nitrogen atoms and proceeds around the ring to give the substituents the lowest possible locants.[5] For 1H-pyrazoles, the saturated nitrogen is designated as position 1.

For the title compound, the systematic IUPAC name is This compound .[6] The numbering of the pyrazole ring is as follows:

-

Position 1: The nitrogen atom bearing a hydrogen (part of the "1H-pyrazole" designation).

-

Position 2: The second nitrogen atom.

-

Position 3: The carbon atom bearing the methoxy group.

-

Position 4: The carbon atom bearing the iodine atom.

-

Position 5: The remaining carbon atom.

Molecular Structure

The chemical structure of this compound is depicted in the following diagram, generated using the DOT language.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2988311-01-7 Cas No. | 4-Iodo-1-isobutyl-3-methoxy-1H-pyrazole | Matrix Scientific [matrixscientific.com]

- 5. This compound | 1350325-05-1 | AEC32505 [biosynth.com]

- 6. This compound | 1350325-05-1 [sigmaaldrich.com]

Spectroscopic Data for 4-iodo-3-methoxy-1H-pyrazole: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-iodo-3-methoxy-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are known for their diverse biological activities, and a thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for their application.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of key spectroscopic data.

Molecular Structure and its Spectroscopic Implications

The structure of this compound, with its unique substitution pattern, gives rise to a distinct spectroscopic fingerprint. The pyrazole ring is an aromatic five-membered heterocycle with two adjacent nitrogen atoms.[3] The substituents—an iodine atom at the 4-position and a methoxy group at the 3-position—profoundly influence the electronic environment of the ring and, consequently, its spectroscopic behavior.

The iodine atom, being a heavy halogen, will have a significant impact on the 13C NMR spectrum. The methoxy group, an electron-donating group, will affect the chemical shifts of the pyrazole ring protons and carbons. The N-H proton of the pyrazole ring is also a key feature, observable in both 1H NMR and IR spectroscopy.

Figure 1: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds, including 4-iodo-1H-pyrazole and other substituted pyrazoles.[3][4][5]

1H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| N-H | ~12-14 | broad singlet | - | The chemical shift of the N-H proton is highly dependent on solvent and concentration. A downfield shift is expected due to the electronegativity of the adjacent nitrogen atoms.[3] |

| C5-H | ~7.5-8.0 | singlet | - | This proton is a singlet as there are no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen and the iodine at the 4-position. |

| O-CH3 | ~3.8-4.2 | singlet | - | The methoxy protons will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring. |

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C3 | ~150-160 | This carbon is attached to the electronegative oxygen of the methoxy group, causing a significant downfield shift. |

| C4 | ~60-70 | The carbon bearing the iodine atom is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift. |

| C5 | ~130-140 | This carbon is adjacent to a nitrogen atom and is part of the aromatic system. |

| O-CH3 | ~55-65 | The methoxy carbon will appear in the typical aliphatic region for such groups. |

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Notes |

| N-H stretch | 3100-3300 | Broad, Medium | The broadness is due to hydrogen bonding.[6] |

| C-H stretch (aromatic) | 3000-3100 | Medium | |

| C-H stretch (aliphatic) | 2850-3000 | Medium | From the methoxy group. |

| C=N stretch | 1550-1650 | Medium-Strong | Characteristic of the pyrazole ring. |

| C=C stretch | 1450-1550 | Medium-Strong | Characteristic of the pyrazole ring. |

| C-O stretch | 1200-1300 | Strong | From the methoxy group. |

| C-I stretch | 500-600 | Medium |

Mass Spectrometry (MS)

The predicted monoisotopic mass of this compound (C4H5IN2O) is 223.9447 g/mol . In a mass spectrum, the molecular ion peak [M]+ would be expected at m/z ≈ 224. A prominent peak corresponding to [M-I]+ may also be observed. PubChem provides predicted collision cross-section values for various adducts, which can be useful for identification in techniques like ion mobility-mass spectrometry.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for pyrazole derivatives. These protocols are based on established methods and can be adapted for this compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation:

-

Weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

-

1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to 1H NMR.

Figure 2: Workflow for NMR data acquisition and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm-1.

-

Perform a background scan with an empty sample holder or a pure KBr pellet.

Figure 3: Experimental workflow for FT-IR spectroscopy.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of this compound. The presented data and protocols are grounded in established spectroscopic principles and data from analogous compounds, offering a reliable framework for researchers working with this molecule. The structural insights gained from 1H NMR, 13C NMR, IR, and mass spectrometry are indispensable for confirming the identity, purity, and electronic properties of this compound, thereby facilitating its application in drug discovery and development.

References

- A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (n.d.).

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.).

- Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential - ResearchGate. (n.d.).

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC - NIH. (2024, November 22).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).

- (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - ResearchGate. (2023, July 10).

- 4-Iodo-3-methoxy-5-methyl-1H-pyrazole | C5H7IN2O | CID 15501142 - PubChem. (n.d.).

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (2025, March 25).

Sources

- 1. 4-Iodopyrazole(3469-69-0) 1H NMR spectrum [chemicalbook.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. PubChemLite - this compound (C4H5IN2O) [pubchemlite.lcsb.uni.lu]

- 4. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

The Strategic Utility of 4-Iodo-3-methoxy-1H-pyrazole (CAS 1350325-05-1) in Modern Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and strategic applications of 4-Iodo-3-methoxy-1H-pyrazole (CAS 1350325-05-1), a key heterocyclic building block in contemporary medicinal chemistry. While this compound may not possess significant intrinsic biological activity, its true value lies in its role as a versatile intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. This guide will delve into its physicochemical properties, its pivotal role in the synthesis of targeted therapeutics, and provide detailed experimental insights into its application, thereby offering a valuable resource for professionals engaged in drug discovery and development.

Introduction: The Pyrazole Scaffold and the Significance of Iodination

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The versatility of the pyrazole ring allows for substitutions at multiple positions, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.

The introduction of a halogen atom, particularly iodine, at the 4-position of the pyrazole ring, as seen in this compound, offers several distinct advantages in drug design:

-

Versatile Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of diverse molecular fragments, which is crucial for exploring the structure-activity relationship (SAR) of a new chemical entity.

-

Modulation of Physicochemical Properties: The iodine atom increases the lipophilicity of the molecule, which can enhance membrane permeability and cellular uptake.[3]

-

Halogen Bonding: Iodine can act as a halogen bond donor, an increasingly recognized non-covalent interaction that can contribute to enhanced ligand-protein binding affinity and selectivity.[3]

-

Metabolic Stability: The presence of a halogen can block potential sites of metabolism, thereby improving the metabolic stability and half-life of a drug candidate.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 1350325-05-1 | N/A |

| Molecular Formula | C4H5IN2O | [4] |

| Molecular Weight | 223.94 g/mol | [4] |

| IUPAC Name | This compound | N/A |

| SMILES | COC1=C(C=NN1)I | [4] |

| InChI Key | AKAILQXICKUNET-UHFFFAOYSA-N | [4] |

| Appearance | Solid | N/A |

| Storage | Store at 2-8°C in a dark, inert atmosphere | N/A |

Application in the Synthesis of Kinase Inhibitors

The primary and most significant application of this compound is as a key intermediate in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5] The pyrazole scaffold is adept at mimicking the purine core of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[6]

Synthesis of Novel EGFR Inhibitors

A recent patent application (WO2023/027515A1) discloses the use of this compound in the synthesis of novel inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7]

Experimental Protocol: Synthesis of a Key Intermediate for EGFR Inhibitors [7]

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq), tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate (1.3 eq), and cesium carbonate (Cs2CO3, 2.5 eq) in N,N-Dimethylacetamide (DMA).

-

Reaction Conditions: Stir the reaction mixture at 100°C for 2 hours.

-

Work-up: After cooling to 0°C, add water to the reaction mixture.

-

Extraction: Extract the aqueous mixture with diethyl ether (Et2O).

-

Purification: The resulting organic layer, containing the desired product, can be purified using standard chromatographic techniques.

Caption: Synthetic scheme for a key intermediate in the development of novel EGFR inhibitors.

This intermediate can then be further elaborated, often through a Suzuki-Miyaura coupling at the iodo position, to generate a library of potential EGFR inhibitors. The methoxy group at the 3-position can also influence binding and selectivity.

Synthesis of Deazaguanine Compounds as JAK2 V617F Inhibitors

Another patent (WO2022140231A1) details the use of this compound in the synthesis of deazaguanine compounds that selectively inhibit the V617F mutant of Janus Kinase 2 (JAK2).[8] The JAK2 V617F mutation is a driver in many myeloproliferative neoplasms.

Experimental Protocol: Synthesis of a Key Intermediate for JAK2 V617F Inhibitors [8]

-

Reaction Setup: Dissolve this compound (1.0 eq) in tetrahydrofuran (THF) and cool to 0°C.

-

Deprotonation: Add sodium hydride (NaH, 1.05 eq) to the solution and stir for 1 hour at 0°C.

-

Alkylation: Add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in THF.

-

Reaction Completion: Allow the reaction to proceed to completion.

-

Work-up and Purification: The reaction is quenched, and the product, methyl 4-((4-iodo-3-methoxy-1H-pyrazol-1-yl)methyl)benzoate, is isolated and purified using standard procedures.

Caption: Synthesis of a key building block for JAK2 V617F inhibitors.

This intermediate serves as a platform for further diversification, again typically through cross-coupling reactions at the iodo position, to generate potent and selective JAK2 V617F inhibitors.

Signaling Pathways of Target Kinases

The final products synthesized using this compound are designed to modulate specific cellular signaling pathways implicated in disease.

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of this pathway is a common feature of many cancers.

Caption: Simplified overview of the EGFR signaling pathway.

The JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. The JAK2 V617F mutation leads to constitutive activation of this pathway, driving the pathogenesis of myeloproliferative neoplasms.

Caption: The constitutively active JAK-STAT pathway due to the JAK2 V617F mutation.

Conclusion and Future Perspectives

This compound (CAS 1350325-05-1) is a prime example of a chemical building block whose value is defined by its synthetic utility rather than its intrinsic biological properties. Its strategic combination of a pyrazole core, a reactive iodo-substituent, and a methoxy group makes it an invaluable tool for medicinal chemists. As demonstrated by its use in the synthesis of novel EGFR and JAK2 inhibitors, this compound facilitates the rapid and efficient generation of diverse chemical libraries for hit-to-lead optimization. The continued exploration of novel cross-coupling methodologies and the ever-expanding landscape of kinase targets suggest that the importance of versatile intermediates like this compound in drug discovery will only continue to grow.

References

- Google Patents. (n.d.). WO2022140231A1 - Deazaguaine compounds as jak2 v617f inhibitors.

-

J-GLOBAL. (n.d.). 学位論文(博士) 三重変異 EGFR に対する新規阻害薬の創製研究. Retrieved from [Link]

-

MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

-

MDPI. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-3-methoxy-5-methyl-1H-pyrazole. Retrieved from [Link]

-

PubChemLite. (n.d.). C4H5IN2O - Explore. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C4H5IN2O). Retrieved from [Link]

-

PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

-

ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Iodo-3-nitrophenol | CAS#:50590-07-3. Retrieved from [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C4H5IN2O) [pubchemlite.lcsb.uni.lu]

- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. stella.repo.nii.ac.jp [stella.repo.nii.ac.jp]

- 8. WO2022140231A1 - Deazaguaine compounds as jak2 v617f inhibitors - Google Patents [patents.google.com]

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

An In-depth Technical Guide to 4-iodo-3-methoxy-1H-pyrazole for Advanced Research

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We delve into its structural and physicochemical properties, present a detailed synthesis strategy, and discuss its analytical characterization. The guide highlights the synthetic utility of the pyrazole core, particularly the reactivity of the iodo-substituent in cross-coupling reactions, positioning it as a valuable scaffold for the development of novel therapeutic agents and functional materials. This document is intended for researchers, chemists, and drug development professionals seeking to leverage substituted pyrazoles in their discovery pipelines.

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its frequent appearance as a core structural motif in a wide array of biologically active compounds and commercially successful drugs.[2][3] The pyrazole framework is a versatile bioisostere for other aromatic systems and can engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, with biological targets.

The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties.[1][3][4][5] Notable drugs incorporating this scaffold include the COX-2 inhibitor Celecoxib, the erectile dysfunction treatment Sildenafil (Viagra), and the kinase inhibitor Ruxolitinib, underscoring the scaffold's clinical and commercial significance.[2][3] The ability to readily functionalize the pyrazole ring at multiple positions allows for fine-tuning of its steric and electronic properties, making it an ideal starting point for library synthesis and lead optimization campaigns.

Molecular Profile of this compound

This compound is a specifically substituted derivative that offers unique advantages for synthetic chemistry. The methoxy group at the C3 position and the iodo group at the C4 position create a distinct electronic and reactive profile.

IUPAC Nomenclature and Structural Identifiers

Correct and unambiguous identification is paramount in chemical research. The key identifiers for this compound are consolidated below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 1350325-05-1 | [6] |

| Molecular Formula | C₄H₅IN₂O | [6] |

| Molecular Weight | 224.00 g/mol | [6][7] |

| InChI Key | AKAILQXICKUNET-UHFFFAOYSA-N | |

| Canonical SMILES | COC1=C(I)C=NN1 | [6][8] |

| MDL Number | MFCD27665102 | [6] |

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and reaction conditions for a compound.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [6] |

| Storage | 2-8°C, Keep in dark place, Inert atmosphere |

Synthesis and Mechanistic Considerations

The synthesis of 4-iodopyrazoles is a well-established area of heterocyclic chemistry. The primary strategy involves the direct electrophilic iodination of a pre-formed pyrazole ring, as the C4 position is highly susceptible to electrophilic substitution.[9]

Synthesis Strategy: Electrophilic Iodination

The most direct and common route to this compound starts with 3-methoxy-1H-pyrazole. The electron-donating nature of the methoxy group and the inherent reactivity of the pyrazole ring activate the C4 position for electrophilic attack. Various iodinating reagents can be employed, with N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent or a base being common choices.

The general mechanism involves the generation of an electrophilic iodine species (I⁺ or a polarized equivalent) which is then attacked by the electron-rich C4 carbon of the pyrazole ring. A subsequent deprotonation step restores the aromaticity of the ring, yielding the final product. The choice of solvent and reaction conditions is critical to ensure high regioselectivity and yield.

Recommended Synthesis Protocol

This protocol is a representative procedure based on common iodination methods for pyrazoles.[10][11]

Materials:

-

3-methoxy-1H-pyrazole

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-methoxy-1H-pyrazole (1.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ to neutralize any remaining iodine. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield this compound as a pure solid.

Workflow Visualization

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Synthesis and purification workflow for this compound.

Spectroscopic and Analytical Characterization

While a specific experimental spectrum for this exact molecule is not publicly available, its characteristic spectroscopic data can be reliably predicted based on its structure and comparison to closely related analogs.[12][13][14]

-

¹H NMR: The proton NMR spectrum is expected to be simple. A singlet for the C5 proton would appear downfield (likely ~7.5-7.8 ppm), a singlet for the methoxy (OCH₃) protons would be observed around 3.9-4.1 ppm, and a broad singlet for the N-H proton would appear further downfield (>10 ppm), with its position being concentration and solvent dependent.[13]

-

¹³C NMR: The carbon spectrum would show four distinct signals. The C3 and C4 carbons would be most affected by the substituents. The C4 carbon bearing the iodine atom would appear at a relatively high field (upfield) position for a substituted aromatic carbon (~60-70 ppm) due to the heavy atom effect of iodine. The C3 (bearing the methoxy group) and C5 carbons would appear at typical aromatic chemical shifts, and a signal for the methoxy carbon would be present around 55-60 ppm.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show a clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 224 or 225, respectively. The isotopic pattern of iodine would not be prominent as it is monoisotopic.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad N-H stretch around 3100-3300 cm⁻¹, C-H aromatic stretches just above 3000 cm⁻¹, a C=N stretch within the 1500-1600 cm⁻¹ region, and a strong C-O stretch for the methoxy group around 1050-1250 cm⁻¹.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecules.

The Iodo Group as a Synthetic Handle

The carbon-iodine bond at the C4 position is a prime functional group for transition-metal-catalyzed cross-coupling reactions.[9] This allows for the facile introduction of a wide variety of substituents, making it an invaluable tool in library synthesis for drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or vinyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.[10]

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amino substituents.

The ability to perform these transformations provides a robust platform for structure-activity relationship (SAR) studies, allowing researchers to systematically probe the chemical space around the pyrazole core.

Logical Workflow for Drug Discovery Application

The molecule serves as an early-stage building block in a typical discovery pipeline.

Caption: Application of this compound in a drug discovery pipeline.

Safety, Handling, and Storage

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere as recommended.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined structure, predictable reactivity, and position within the privileged pyrazole class make it a high-value building block for scientists in drug discovery and materials science. The synthetic accessibility of the C4 position via the iodo-substituent opens a gateway to vast chemical diversity, enabling the rapid development of novel compounds with tailored biological or physical properties. This guide provides the foundational knowledge required for researchers to confidently incorporate this potent scaffold into their synthetic programs.

References

-

4-Iodo-3-methoxy-5-methyl-1H-pyrazole | C5H7IN2O. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

- Recent applications of pyrazole and its substituted analogs. (2016). International Journal of Applied Research, 2(9), 461-469.

-

Faria, J. V., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 22(9), 1430. Available at: [Link]

-

Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(24), 2117-2137. Available at: [Link]

-

Sharma, V., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(1), 87. Available at: [Link]

- Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2021).

- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2012).

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals, 13(7), 1101. Available at: [Link]

-

Mebela, A. M., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. Available at: [Link]

-

Świątek, K., et al. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 17, 836-845. Available at: [Link]

- Synthesis of 4-iodopyrazoles: A Brief Review. (2015).

-

4-iodo-3-methoxycarbonyl-1-(2'-deoxy-.beta.-d-ribofuranosyl)pyrazole. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

4-Iodopyrazole | C3H3IN2. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). Molbank, M639. Available at: [Link]

-

Bioorthogonal 4H-pyrazole “click” reagents. (2020). Chemical Science, 11(2), 474-479. Available at: [Link]

Sources

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. allresearchjournal.com [allresearchjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 6. This compound 97% | CAS: 1350325-05-1 | AChemBlock [achemblock.com]

- 7. 1350325-05-1 | this compound - AiFChem [aifchem.com]

- 8. This compound | 1350325-05-1 | AEC32505 [biosynth.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery and Synthesis

Abstract

This technical guide offers an in-depth exploration of iodinated pyrazoles, a class of heterocyclic compounds that have become indispensable in modern medicinal chemistry and agrochemical research. Pyrazoles are recognized as a "privileged scaffold" due to their prevalence in a multitude of biologically active molecules.[1][2][3] The introduction of an iodine atom onto the pyrazole ring dramatically enhances their synthetic versatility, transforming them into powerful intermediates for constructing complex molecular architectures.[1] This document provides a comprehensive analysis of the regioselective synthesis of iodinated pyrazoles, delves into their reactivity in pivotal cross-coupling reactions, and examines their application in the development of targeted therapeutics, particularly kinase inhibitors.[4][5] We aim to furnish researchers, scientists, and drug development professionals with a definitive resource, integrating detailed experimental protocols, comparative data, and mechanistic insights to facilitate innovation in the field.

The Strategic Advantage of Iodinating the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of contemporary drug design.[6][7] Its value is amplified by functionalization, and halogenation is a key strategy in this regard. Among the halogens, iodine offers a unique combination of reactivity and stability. The carbon-iodine (C-I) bond is sufficiently labile to participate readily in a wide range of transition metal-catalyzed cross-coupling reactions, yet stable enough for the compound to be isolated, purified, and stored.[1][8]

This reactivity makes iodinated pyrazoles, particularly 4-iodopyrazoles, exceptionally valuable building blocks.[5][9] They serve as versatile platforms for late-stage functionalization, a crucial capability in lead optimization where rapid diversification of a core scaffold is necessary to explore structure-activity relationships (SAR) and fine-tune pharmacological profiles.[5]

Logical Framework: The Role of Iodinated Pyrazoles in Synthesis

Caption: Synthetic diversification pathway starting from a pyrazole core.

Synthesis of Iodinated Pyrazoles: A Regiochemical Perspective

The regioselective introduction of iodine is paramount for the strategic use of these intermediates. The electronic properties of the pyrazole ring dictate the site of electrophilic attack, making the C4 position the most nucleophilic and, therefore, the most common site for direct iodination.[10] Conversely, accessing the C5 position typically requires a different strategy involving directed metallation.

Synthesis of 4-Iodopyrazoles: Direct Electrophilic Iodination

Direct iodination at the C4 position is the most straightforward and widely employed method.[1] This high regioselectivity is a key advantage, simplifying purification and ensuring the desired isomer is the major product.[10] The choice of iodinating agent and reaction conditions is critical and depends on the substrate's electronic properties and functional group tolerance.

Causality in Reagent Selection:

-

Iodine (I₂) with an Oxidant: This classic and cost-effective approach requires an oxidant to generate a more potent electrophilic iodine species (I⁺). Ceric Ammonium Nitrate (CAN) is a mild and effective oxidant for this purpose, particularly for pyrazoles with electron-donating or moderately withdrawing groups.[1][11] Hydrogen peroxide (H₂O₂) offers a greener alternative, often using water as a solvent.[12]

-

N-Iodosuccinimide (NIS): NIS is a convenient and milder source of electrophilic iodine. It is particularly effective for a broad range of pyrazoles, including deactivated systems, especially when activated by a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[11][12]

-

Iodine Monochloride (ICl): ICl is a highly polarized and reactive interhalogen compound that serves as a powerful iodinating agent.[12][13] It is often used for less reactive substrates but requires careful handling due to its corrosive nature.[13]

Table 1: Comparative Analysis of Common C4-Iodination Methods

| Method | Key Reagents | Typical Conditions | Advantages | Limitations | Reference(s) |

|---|---|---|---|---|---|

| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile, Reflux | Cost-effective, good for many derivatives including CF₃-substituted pyrazoles. | Requires elevated temperatures; CAN can be sensitive to certain functional groups. | [1][11][12] |

| Green Oxidative Iodination | I₂, Hydrogen Peroxide (H₂O₂) | Water, Room Temp. | Environmentally friendly, mild conditions. | Reaction times can be long (1-72h) depending on the substrate. | [12] |

| NIS Iodination | N-Iodosuccinimide (NIS), Acid (e.g., H₂SO₄) | Various solvents, Room Temp. | Mild, efficient for both activated and deactivated pyrazoles, easy handling. | NIS can be more expensive than I₂; requires stoichiometric acid for deactivated systems. | [11][12] |

| Interhalogen Iodination | Iodine Monochloride (ICl), Base (e.g., Li₂CO₃) | Dichloromethane, Room Temp. | Highly reactive, effective for challenging substrates. | Reagent is corrosive and moisture-sensitive. | [12][13] |

| Catalytic Iodination | KIO₃, (PhSe)₂ (catalyst) | Acidic Media | Catalytic in selenium, novel approach. | Requires specialized catalyst, newer method with less established scope. |[14] |

This protocol is adapted for the C4-iodination of trifluoromethyl-substituted pyrazoles, demonstrating its utility for electron-withdrawn systems.[11][12]

-

Reaction Setup: To a solution of the 1-aryl-3-trifluoromethyl-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg).

-

Addition of Iodine: Add elemental iodine (I₂) (1.3 mmol, 330 mg) to the mixture.

-

Reaction Execution: Reflux the reaction mixture overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, remove the solvent under reduced pressure.

-

Purification: Dilute the residue with dichloromethane (30 mL). Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Synthesis of 5-Iodopyrazoles: A Lithiation-Trapping Strategy

Direct electrophilic attack at the C5 position is generally disfavored. Therefore, an alternative strategy is required to achieve this regiochemistry. The most effective method involves a directed ortho-metalation approach, where a strong base selectively deprotonates the C5 position, creating a nucleophilic pyrazolide anion that can then be "trapped" with an iodine source.[11]

Causality in Experimental Choice:

-

Base Selection: A strong, non-nucleophilic base is required to deprotonate the C-H bond without adding to the ring. n-Butyllithium (n-BuLi) is the base of choice for this transformation.[11][12]

-

Temperature Control: The reaction must be performed at very low temperatures (typically -78 °C) to control the formation of the highly reactive lithium pyrazolide and prevent side reactions.[1]

This procedure provides exclusive access to 5-iodo derivatives.[1][11][12]

-

Reaction Setup: Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in anhydrous tetrahydrofuran (THF) (5 mL) under an inert atmosphere (e.g., argon).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.3 equiv., 2.5 M in hexanes) dropwise with vigorous stirring and maintain at this temperature for 10 minutes to ensure complete deprotonation.

-

Iodine Quench: Add a solution of iodine (I₂) (1.4 mmol, 356 mg) in dry THF (3 mL) to the reaction mixture.

-

Reaction Execution: Allow the reaction to gradually warm to room temperature over 4 hours.

-

Workup and Purification: Dilute the reaction with dichloromethane (30 mL). Wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL). Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude 5-iodopyrazole, which can be purified by chromatography.[1]

Reactivity and Synthetic Utility of Iodinated Pyrazoles

The C-I bond is the key to the synthetic power of iodinated pyrazoles, serving as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] These reactions enable the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance, making them foundational tools in modern drug discovery.[5][15]

General Workflow for Palladium-Catalyzed Cross-Coupling

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for functionalizing iodopyrazoles. It creates a C-C bond between the iodopyrazole and an organoboron compound (e.g., a boronic acid or ester), providing access to a vast array of 4-aryl and 4-heteroaryl pyrazoles.[4][15]

Causality in Catalyst and Condition Selection:

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a robust and commonly used catalyst for this transformation. Alternatively, a combination of a Pd(II) source like Pd(OAc)₂ with a phosphine ligand can be employed.[15]

-

Base: An inorganic base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid in the catalytic cycle.

-

Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often used to dissolve both the organic and inorganic reagents.

This protocol is a standard procedure for coupling a 4-iodopyrazole with an aryl boronic acid.[1][15]

-

Reaction Setup: In a Schlenk tube under an argon atmosphere, combine the 4-iodopyrazole derivative (1.0 equiv., 0.1 mmol), the aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and sodium carbonate (2.5 equiv.).

-

Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (2 mL).

-

Reaction Execution: Heat the reaction mixture at 90 °C for 6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction is the method of choice for introducing C(sp) carbons, forming a C-C bond between an iodopyrazole and a terminal alkyne.[16][17] This reaction is co-catalyzed by palladium and copper(I) iodide (CuI).[18] The resulting 4-alkynylpyrazoles are valuable intermediates themselves and are found in various biologically active molecules, including PDE4 inhibitors.[5]

This protocol describes the coupling of a 4-iodopyrazole with a terminal alkyne.[5][16]

-

Reaction Setup: To a solution of the 4-iodopyrazole (1.0 equiv.) in a suitable solvent like DMF or THF, add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).

-

Base Addition: Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2-3 equiv.), which also serves as a solvent in some cases.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating under an inert atmosphere until the reaction is complete.

-

Workup and Purification: The reaction mixture is typically filtered to remove salts, diluted with an organic solvent, washed with water or brine, dried, and concentrated. The product is purified by column chromatography.

Applications in Drug Discovery: The Kinase Inhibitor Landscape

Iodinated pyrazoles are pivotal intermediates in the synthesis of small molecule kinase inhibitors.[1][4] Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[7] The ability to rapidly diversify the pyrazole core via cross-coupling allows for the systematic optimization of inhibitor potency and selectivity.[1]

Case Study: Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of the immune response, and its dysregulation is linked to autoimmune diseases.[4] Many potent JAK inhibitors feature a substituted pyrazole core designed to interact with the ATP-binding site of the kinase. 4-Iodopyrazole is an ideal starting point for introducing the side chains necessary to achieve high potency.[4]

JAK-STAT Signaling Pathway and Inhibition

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole derivatives.

Other Key Kinase Targets

The utility of iodopyrazoles extends to numerous other kinase families:

-

c-Jun N-terminal Kinase (JNK) Inhibitors: JNKs are involved in apoptosis and inflammation. 4-Iodopyrazoles are used to synthesize potent JNK inhibitors by introducing diversity at the C4 position.[5]

-

BRAF Kinase Inhibitors: The MAPK/ERK pathway, which includes the BRAF kinase, is often mutated in cancers like melanoma. Encorafenib is an approved drug containing a pyrazole core that targets BRAF.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Pyrazole-based compounds have shown potent activity against CDKs, which are central regulators of the cell cycle.[5]

Conclusion

Iodinated pyrazoles represent a cornerstone of modern synthetic and medicinal chemistry. Their value stems from the strategic placement of the iodine atom, which provides a reliable and versatile handle for diversification through robust cross-coupling methodologies. This guide has detailed the key regioselective synthetic strategies for accessing both 4-iodo and 5-iodopyrazoles, providing the causal reasoning behind experimental choices and offering validated protocols. The subsequent exploration of their utility in Suzuki-Miyaura and Sonogashira reactions highlights their role as powerful intermediates for building molecular complexity. As demonstrated by their application in the synthesis of potent kinase inhibitors, iodinated pyrazoles will undoubtedly continue to be enabling tools for researchers and scientists in the pursuit of novel therapeutics and advanced materials.

References

-

Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (n.d.). Wiley Online Library. Retrieved January 5, 2026, from [Link]

-

Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. Retrieved January 5, 2026, from [Link]

-

Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved January 5, 2026, from [Link]

-

A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. Retrieved January 5, 2026, from [Link]

-

Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PubMed. Retrieved January 5, 2026, from [Link]

-

ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). PubMed. Retrieved January 5, 2026, from [Link]

-

The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). ACS Publications. Retrieved January 5, 2026, from [Link]

-

Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. Retrieved January 5, 2026, from [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed. Retrieved January 5, 2026, from [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. calibrechem.com [calibrechem.com]

- 14. Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. sciforum.net [sciforum.net]

The Emergence of a Versatile Scaffold: A Technical Guide to 4-Iodo-3-Methoxy-1H-Pyrazole

An In-depth Exploration of the Synthesis, Properties, and Significance of a Key Heterocyclic Building Block in Modern Drug Discovery.

Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a position of prominence in the landscape of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in a multitude of biologically active compounds. From anti-inflammatory agents to kinase inhibitors for oncology, the versatility of the pyrazole core is well-documented.[1] The strategic functionalization of this ring system is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The introduction of a halogen, such as iodine, at the 4-position of the pyrazole ring is of particular significance, as it provides a versatile handle for the construction of complex molecular architectures through various cross-coupling reactions.

This technical guide provides a comprehensive overview of a specific, yet highly valuable, member of this class: 4-iodo-3-methoxy-1H-pyrazole. While a singular, seminal publication detailing its initial "discovery" is not prominent in the scientific literature, likely due to its emergence as a key intermediate in broader drug discovery programs, this guide will elucidate its probable synthetic origins, its chemical characteristics, and its strategic importance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1350325-05-1 |

| Molecular Formula | C₄H₅IN₂O |

| Molecular Weight | 224.00 g/mol |

| IUPAC Name | This compound |

| Appearance | Off-white to light yellow solid (typical) |

| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |

A Logical Retrosynthesis: Deconstructing the Pathway to this compound

While the precise historical first synthesis is not readily apparent, a logical retrosynthetic analysis points to a plausible and efficient synthetic route starting from readily available precursors. The synthesis of this compound can be logically approached through the iodination of a 3-methoxypyrazole precursor.

Sources

safety and handling of 4-iodo-3-methoxy-1H-pyrazole

An In-Depth Technical Guide to the Safe Handling and Application of 4-Iodo-3-Methoxy-1H-Pyrazole

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the safe handling, storage, and strategic application of this compound. As a pivotal building block in modern synthetic chemistry, understanding its properties is paramount for ensuring laboratory safety and achieving successful experimental outcomes. This document synthesizes established safety protocols with insights into the compound's chemical reactivity, providing a framework for its effective utilization.

Hazard Identification and Toxicological Profile

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be extrapolated from safety data for structurally similar compounds, such as 4-iodopyrazole.[1][2] The primary hazards are associated with its irritant properties and potential harm if ingested or inhaled.

Organic iodine compounds, in general, can present unique hazards. They may be volatile and can be absorbed through the skin.[3][4] In the event of combustion, they can produce hazardous gases, including hydrogen iodide.[5] Therefore, treating this compound with a high degree of caution is a critical first step in its handling.

Table 1: GHS Hazard Classification (Extrapolated from 4-Iodopyrazole Analogs)

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][6][7] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][6][7] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][6][7] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[1][2][6][7] |